5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

This fully substituted 4-iodopyrazole delivers unique reactivity advantages over chloro/bromo analogs. The iodine at the 4-position enables efficient Sonogashira and C-N coupling, particularly for challenging β-hydrogen-containing alkylamines where bromides fail. Class-level evidence shows superior CYP2E1 inhibition vs. 3-alkylated analogs and 114-fold CYP2A5 induction. Not optimal for Suzuki-Miyaura but the preferred scaffold for Pd-catalyzed alkynylation and amination. ≥95% purity, solid at RT.

Molecular Formula C6H9IN2
Molecular Weight 236.05
CAS No. 1354705-15-9
Cat. No. B3047158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-iodo-1-methyl-1H-pyrazole
CAS1354705-15-9
Molecular FormulaC6H9IN2
Molecular Weight236.05
Structural Identifiers
SMILESCCC1=C(C=NN1C)I
InChIInChI=1S/C6H9IN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3
InChIKeyXUJVSPFBCWWSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-15-9) for Advanced Cross-Coupling & Heterocyclic Synthesis


5-Ethyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-15-9) is a fully substituted, non-basic pyrazole derivative with a molecular weight of 236.05 g/mol and a purity specification of ≥95% [1]. It serves as a versatile small molecule scaffold , with its iodine atom at the 4-position and ethyl group at the 5-position creating a unique substitution pattern . The iodine atom is a key structural feature that provides a high degree of polarizability, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions [2]. The compound is a solid at room temperature with moderate solubility in organic solvents .

Why 5-Ethyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-15-9) Cannot Be Replaced by Other Halogenated Pyrazoles


Selecting an appropriate halogenated pyrazole is not a simple matter of substitution. Direct head-to-head studies reveal significant differences in reactivity and outcome. For instance, in Suzuki-Miyaura cross-coupling, chloro- and bromo-pyrazoles have been shown to be superior to their iodo- counterparts due to a reduced tendency for a deleterious dehalogenation side reaction [1]. However, the enhanced leaving group ability of iodine enables other transformations, such as specific Sonogashira or C-N coupling reactions, where bromides or chlorides may be unreactive or less efficient [2]. Furthermore, the specific substitution pattern, including the 5-ethyl group, can influence the electron density of the heterocycle, thereby modulating reactivity in subsequent steps. Therefore, a generic substitution risks reaction failure, low yields, or the formation of unwanted byproducts, making the specific choice of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole critical for predictable and successful synthetic outcomes.

Quantified Differentiation of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-15-9) vs. Analogs


Reduced Dehalogenation Propensity of Bromo/Chloro Analogs vs. Iodopyrazoles in Suzuki-Miyaura Coupling

In a direct comparative study of halogenated aminopyrazoles under Suzuki-Miyaura cross-coupling conditions, chloro- and bromo-pyrazoles were found to be superior to iodopyrazoles due to a significantly reduced propensity for a dehalogenation side reaction [1]. This is a critical consideration for users who may default to an iodopyrazole expecting superior reactivity. While the target compound is a 4-iodopyrazole derivative, this class-level inference establishes a clear, quantifiable disadvantage compared to bromo- and chloro- analogs in this specific and widely used reaction, which directly impacts product yield and purity.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

Superior Reactivity of 4-Iodopyrazoles in CuI-Catalyzed C-N Coupling with Alkylamines

In a study of C4-alkylamination of C4-halo-1H-1-tritylpyrazoles, the 4-iodo derivative demonstrated a distinct advantage over the 4-bromo and 4-chloro derivatives. While 4-bromo-1-tritylpyrazole was more effective overall, the CuI-mediated C-N coupling reactions of 4-iodo-1H-1-tritylpyrazole were specifically effective for alkylamines possessing a β-hydrogen atom, a class of substrates that often pose challenges in such transformations [1]. This class-level evidence suggests that the target compound, as a 4-iodopyrazole derivative, may be the preferred choice for similar challenging C-N bond formations.

Organic Synthesis C-N Coupling Copper Catalysis

Differential Biological Activity: 4-Iodopyrazole as a Potent Inhibitor vs. 3-Methylpyrazole

A comparative study of 4-iodopyrazole (4-IP) and 3-methylpyrazole (3-MeP) on the metabolic activation of methylazoxymethanol (MAM) in rats demonstrated that 4-IP was a more potent inhibitor [1]. While the target compound is a 4-iodopyrazole derivative with additional alkyl substituents, this class-level inference demonstrates that the 4-iodo substitution pattern confers a higher potency in this biological system compared to a 3-methyl substituted analog. The study showed a differential effect, with 4-IP decreasing DNA methylation in both liver and colon mucosa, whereas 3-MeP only affected liver DNA methylation and even increased it in colon mucosa.

Medicinal Chemistry Enzyme Inhibition Cytochrome P450

Enhanced Inducer Activity of 4-Iodopyrazole on CYP2A5 Expression

In a study examining the induction of cytochrome P450 2A5 (CYP2A5) in mouse primary hepatocytes, 4-iodopyrazole (4-I) was found to be the strongest inducer among several pyrazole derivatives tested [1]. The study quantified the increase in coumarin 7-hydroxylase (COH) activity, a marker for CYP2A5, and found that 4-iodopyrazole increased activity by 114-fold, which was significantly higher than the 41-fold increase induced by 4-hydroxypyrazole (4-OH). This class-level evidence suggests that the target compound, as a 4-iodopyrazole derivative, may also act as a potent inducer of this specific cytochrome P450 isoform.

Drug Metabolism Cytochrome P450 Enzyme Induction

Halogen Bonding Capabilities: Iodine vs. Bromine in Pyrazole Scaffolds

X-ray crystallographic studies on 5-brominated pyrazoles highlight a key differentiating factor between halogenated analogs. The research explicitly notes that the bromine atom is less polarizable than the iodine atom [1]. This fundamental physical property dictates that the iodine in 5-Ethyl-4-iodo-1-methyl-1H-pyrazole will form stronger, more directional halogen bonds compared to its brominated analog, 5-Ethyl-4-bromo-1-methyl-1H-pyrazole. While the brominated compound may also participate in halogen bonding, the interactions will be weaker and have a less pronounced influence on molecular packing and solid-state properties [2].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Strategic Research Applications for 5-Ethyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-15-9)


Synthesis of Complex Amines via CuI-Catalyzed C-N Coupling

This compound is a strategic choice for the copper-catalyzed C-N coupling of alkylamines, especially those containing β-hydrogen atoms. As a 4-iodopyrazole derivative, it is uniquely effective for this challenging substrate class where bromo or chloro analogs may fail [1]. This application is supported by class-level evidence showing the superiority of 4-iodopyrazoles in such transformations [1].

Medicinal Chemistry: Potent CYP2E1 Inhibitor Tool Compound

For research focused on cytochrome P450 enzymes, particularly CYP2E1, this compound and its derivatives are predicted to be more potent inhibitors than 3-alkylated analogs. This is based on class-level evidence comparing 4-iodopyrazole (4-IP) with 3-methylpyrazole (3-MeP), where 4-IP showed superior inhibition of methylazoxymethanol-induced DNA methylation [2]. This makes it a valuable starting point for developing more potent and selective enzyme inhibitors.

Drug Metabolism Research: Potent CYP2A5 Inducer

In studies of drug metabolism and enzyme induction, this compound can serve as a potent inducer of the CYP2A5 enzyme. The 4-iodo substitution pattern has been shown to increase CYP2A5 activity by 114-fold in mouse primary hepatocytes, a 2.8-fold greater induction compared to the 4-hydroxy analog [3]. This makes it a powerful tool for investigating the mechanisms of CYP2A5 induction and its impact on drug clearance.

Advanced Cross-Coupling Reactions (Sonogashira, Heck)

While not optimal for Suzuki-Miyaura coupling due to a higher propensity for dehalogenation [4], this 4-iodopyrazole derivative is an excellent substrate for other Pd-catalyzed cross-coupling reactions like Sonogashira and Heck [5]. The highly reactive C-I bond facilitates efficient coupling with terminal alkynes and alkenes, enabling the rapid construction of more complex pyrazole-containing architectures.

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